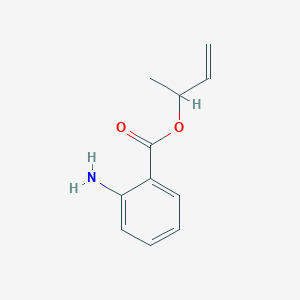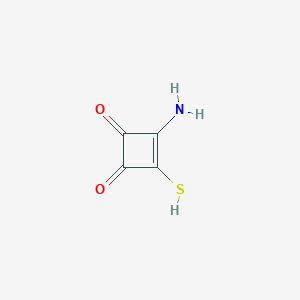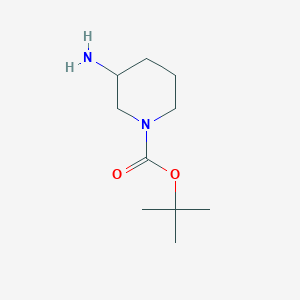
1-Ethoxypyridine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxypyridine-2(1H)-thione is a heterocyclic compound featuring a pyridine ring substituted with an ethoxy group and a thione group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethoxypyridine-2(1H)-thione can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with sodium ethoxide, followed by the introduction of a thione group using a suitable sulfur source. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or dichloromethane, under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of 1-Ethoxypyridine-2(1H)-thione may involve continuous flow synthesis techniques to ensure high yield and purity. This method allows for better control over reaction parameters and reduces the risk of side reactions. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethoxypyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
1-Ethoxypyridine-2(1H)-thione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Ethoxypyridine-2(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or antiviral effects. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species that can damage cellular components.
Comparaison Avec Des Composés Similaires
1-Ethoxypyridine-2(1H)-thione can be compared with other similar compounds, such as:
2-Mercaptopyridine: Similar in structure but lacks the ethoxy group, which may affect its reactivity and biological activity.
2-Ethoxypyridine: Lacks the thione group, resulting in different chemical properties and applications.
2-Thiopyridine:
The presence of both the ethoxy and thione groups in 1-Ethoxypyridine-2(1H)-thione makes it unique, providing a combination of properties that can be exploited for various applications.
Propriétés
Numéro CAS |
185507-87-3 |
|---|---|
Formule moléculaire |
C7H9NOS |
Poids moléculaire |
155.22 g/mol |
Nom IUPAC |
1-ethoxypyridine-2-thione |
InChI |
InChI=1S/C7H9NOS/c1-2-9-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3 |
Clé InChI |
UVAXQYFJQMHKJP-UHFFFAOYSA-N |
SMILES |
CCON1C=CC=CC1=S |
SMILES canonique |
CCON1C=CC=CC1=S |
Synonymes |
2(1H)-Pyridinethione,1-ethoxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B67263.png)


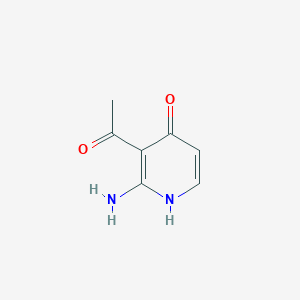
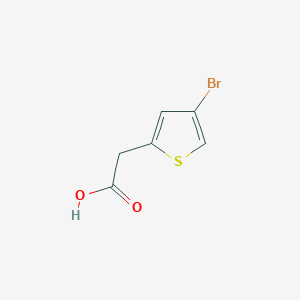

![3-Azabicyclo[4.2.0]octan-8-amine,(1alpha,6alpha,8beta)-(-)-(9CI)](/img/structure/B67283.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B67288.png)

